molecular formula C14H8BrN5S B279385 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279385
M. Wt: 358.22 g/mol
InChI Key: HTIVLCSNVZMQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTT has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. The exact mechanism of action of 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may vary depending on the target enzyme or receptor.
Biochemical and physiological effects:
3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of enzyme and receptor activity, and the induction of apoptosis. 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. However, further studies are needed to fully understand the biochemical and physiological effects of 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Advantages and Limitations for Lab Experiments

3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One advantage is its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize using different methods, making it readily available for research. However, one limitation is its potential toxicity, which may affect the accuracy and reproducibility of lab experiments. 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also have limited solubility in certain solvents, which may affect its stability and activity.

Future Directions

There are several future directions for the research on 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based drugs for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in drug discovery. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. The use of 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the synthesis of MOFs and other materials also requires further investigation. Finally, the potential toxicity of 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on the environment should be studied to ensure its safe use in various applications.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential applications of 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on the environment and human health.

Synthesis Methods

3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde, 3-pyridinecarboxaldehyde, and thiourea in the presence of acetic acid and sodium acetate. The reaction mixture is heated under reflux, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and solvents, such as DMF, DMSO, and NMP. The synthesis of 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been optimized to improve the yield and purity of the product.

Scientific Research Applications

3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its anticancer, antifungal, and antibacterial activities. 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In material science, 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used to synthesize metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In biochemistry, 3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its ability to modulate the activity of enzymes and receptors, making it a useful tool for drug discovery.

properties

Product Name

3-(4-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H8BrN5S

Molecular Weight

358.22 g/mol

IUPAC Name

3-(4-bromophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8BrN5S/c15-11-5-3-9(4-6-11)12-17-18-14-20(12)19-13(21-14)10-2-1-7-16-8-10/h1-8H

InChI Key

HTIVLCSNVZMQGS-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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